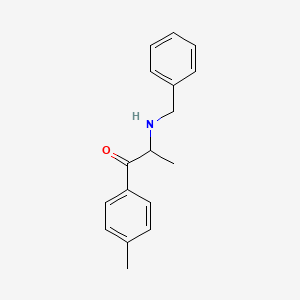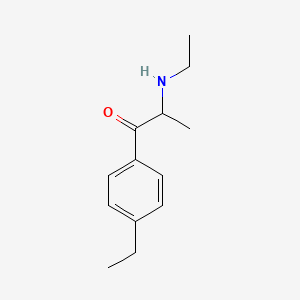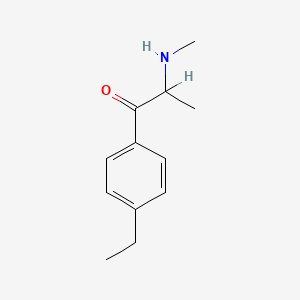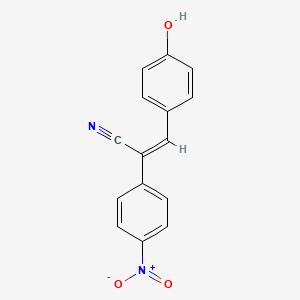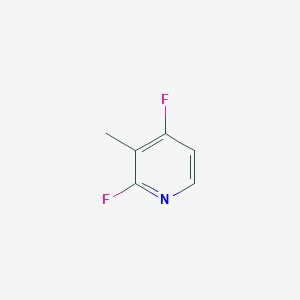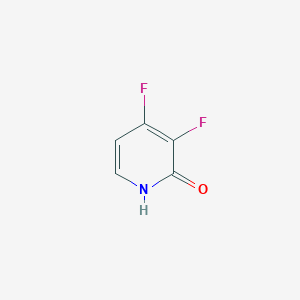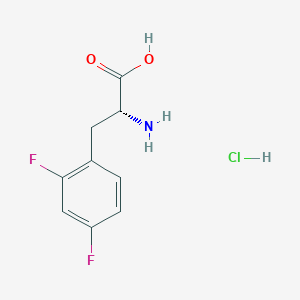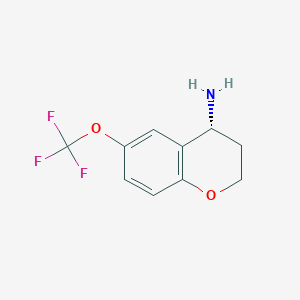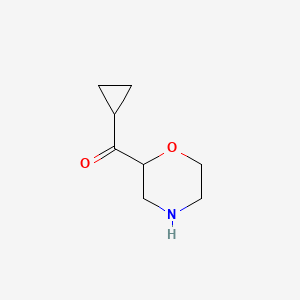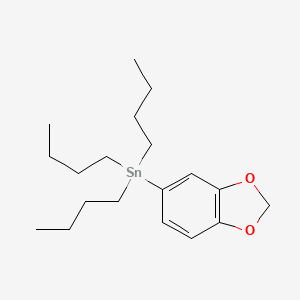
Stannane, 1,3-benzodioxol-5-yltributyl-
Overview
Description
Stannane, 1,3-benzodioxol-5-yltributyl- is an organotin compound with the molecular formula C19H32O2Sn and a molecular weight of 411.2 g/mol. Organotin compounds, such as stannane, 1,3-benzodioxol-5-yltributyl-, are characterized by the presence of tin-carbon bonds and have gained significant attention in scientific research due to their potential biological activity and applications in various fields.
Preparation Methods
The synthesis of stannane, 1,3-benzodioxol-5-yltributyl- typically involves the reaction of 1,3-benzodioxole with tributyltin hydride under specific conditions. The reaction is carried out in the presence of a catalyst, such as a palladium complex, to facilitate the formation of the desired organotin compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Stannane, 1,3-benzodioxol-5-yltributyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form organotin oxides and hydroxides.
Reduction: Reduction reactions can convert stannane, 1,3-benzodioxol-5-yltributyl- to its corresponding hydrides using reducing agents such as lithium aluminum hydride.
Substitution: This compound can undergo substitution reactions where the tin atom is replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields organotin oxides, while reduction produces organotin hydrides .
Scientific Research Applications
Stannane, 1,3-benzodioxol-5-yltributyl- has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound has potential biological activity and is studied for its effects on various biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anticancer agent.
Industry: It is used in the production of materials such as polymers and coatings.
Mechanism of Action
The mechanism of action of stannane, 1,3-benzodioxol-5-yltributyl- involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific proteins and enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but research suggests that the compound may interfere with cellular signaling pathways and induce apoptosis in cancer cells.
Comparison with Similar Compounds
Stannane, 1,3-benzodioxol-5-yltributyl- can be compared with other organotin compounds, such as:
Tributyltin chloride: Similar in structure but with a chloride group instead of the 1,3-benzodioxol-5-yl group.
Triphenyltin hydroxide: Contains phenyl groups instead of butyl groups and a hydroxide group instead of the 1,3-benzodioxol-5-yl group.
Dibutyltin oxide: Contains two butyl groups and an oxide group instead of the 1,3-benzodioxol-5-yl group.
The uniqueness of stannane, 1,3-benzodioxol-5-yltributyl- lies in its specific structure, which imparts distinct chemical and biological properties compared to other organotin compounds.
Properties
IUPAC Name |
1,3-benzodioxol-5-yl(tributyl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5O2.3C4H9.Sn/c1-2-4-7-6(3-1)8-5-9-7;3*1-3-4-2;/h1,3-4H,5H2;3*1,3-4H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFUZYPWYOKMSOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC2=C(C=C1)OCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32O2Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80455615 | |
| Record name | Stannane, 1,3-benzodioxol-5-yltributyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80455615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124010-49-7 | |
| Record name | Stannane, 1,3-benzodioxol-5-yltributyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80455615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


